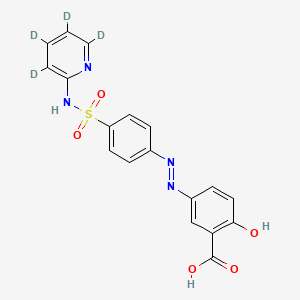

スルファサラジン-d4

説明

Sulfasalazine-d4 is a deuterated form of sulfasalazine, a compound widely used in the treatment of inflammatory diseases such as rheumatoid arthritis, ulcerative colitis, and Crohn’s disease . The deuterated version, Sulfasalazine-d4, is often used in scientific research to study the pharmacokinetics and metabolism of sulfasalazine due to its stable isotopic labeling .

科学的研究の応用

Sulfasalazine-d4 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of sulfasalazine under different conditions.

Biology: Employed in studies involving cellular uptake and metabolism.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of sulfasalazine in the body.

Industry: Applied in the development of new formulations and drug delivery systems .

作用機序

Target of Action

Sulfasalazine-d4, like its parent compound Sulfasalazine, is thought to target various inflammatory molecules . The primary targets of Sulfasalazine are believed to be leukotrienes and prostaglandins . These molecules play a crucial role in the inflammatory response, and their inhibition can help manage inflammatory diseases .

Mode of Action

It is thought to inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase . This interaction results in the modulation of local chemical mediators of the inflammatory response .

Biochemical Pathways

Sulfasalazine affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . The effects are complex, but it appears that Sulfasalazine and its metabolite, 5-aminosalicylic acid, are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways . This inhibition can lead to a more marked inhibition of the lipoxygenase pathway because of the additional ability of 5-aminosalicylic acid to enhance prostanoid production .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours . The major part of Sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid and sulfapyridine . These two compounds carry out the main pharmacological activity of Sulfasalazine . The effective cleavage of Sulfasalazine depends on an intact colon and transit time .

Result of Action

The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It is used to treat inflammatory diseases such as ulcerative colitis and rheumatoid arthritis . Research has shown that Sulfasalazine is also beneficial for patients with Crohn’s disease .

Action Environment

The action of Sulfasalazine is influenced by the environment within the body. For instance, the effective cleavage of Sulfasalazine into its active metabolites depends on the presence of intestinal bacteria . Additionally, the drug’s efficacy can be affected by the transit time within the colon .

生化学分析

Biochemical Properties

Sulfasalazine-d4 interacts with various enzymes, proteins, and other biomolecules. The concentration of Sulfasalazine-d4 in the brain was much lower than that in plasma and only 1.26% of Sulfasalazine-d4 was detected in mouse brain when compared to the Sulfasalazine-d4 concentration in plasma .

Cellular Effects

The effects of Sulfasalazine-d4 on various types of cells and cellular processes are complex. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfasalazine-d4 exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of Sulfasalazine-d4 over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Sulfasalazine-d4 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sulfasalazine-d4 is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Sulfasalazine-d4 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Sulfasalazine-d4 and any effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sulfasalazine-d4 involves the incorporation of deuterium atoms into the sulfasalazine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common method involves the reaction of deuterated 5-aminosalicylic acid with deuterated sulfapyridine under specific conditions to form the deuterated compound .

Industrial Production Methods

Industrial production of Sulfasalazine-d4 typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps such as diazotization, coupling reactions, and purification to ensure the high purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Sulfasalazine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert sulfasalazine-d4 into its reduced forms.

Substitution: Substitution reactions can replace certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Sulfasalazine-d4, which can be further analyzed for their pharmacological properties .

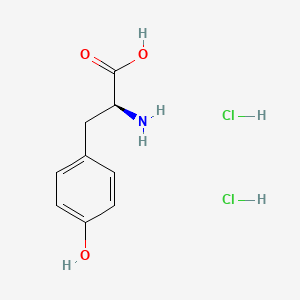

類似化合物との比較

Similar Compounds

Mesalazine: Another anti-inflammatory drug used in the treatment of inflammatory bowel diseases.

Olsalazine: A dimer of mesalazine, used similarly to sulfasalazine.

Balsalazide: A prodrug that releases mesalazine in the colon

Uniqueness

Sulfasalazine-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights into its metabolism and distribution .

特性

IUPAC Name |

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXYHBECQHGNR-ATCXJBGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858414 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-50-5 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)

![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)